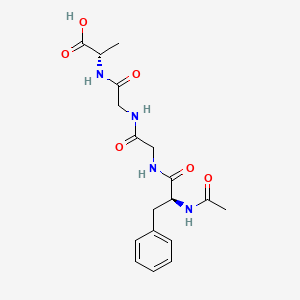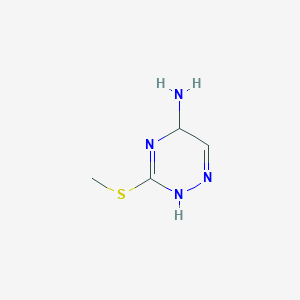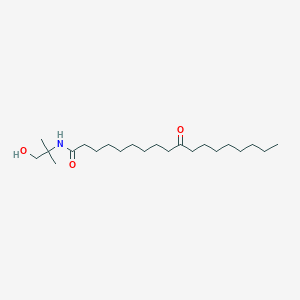
Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo-, also known as N-(2-Hydroxy-1,1-dimethylethyl)octadecanamide, is a compound with the molecular formula C22H45NO2 and a molecular mass of 355.60 g/mol . This compound is a type of amide and is known for its various applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo- typically involves the reaction of octadecanoic acid (stearic acid) with 2-amino-2-methyl-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
[ \text{C}{18}\text{H}{36}\text{O}2 + \text{C}4\text{H}{11}\text{NO} \rightarrow \text{C}{22}\text{H}_{45}\text{NO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve additional purification steps such as recrystallization or distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Stearamide: Similar in structure but lacks the hydroxy and oxo groups.
N-(2-Hydroxyethyl)stearamide: Contains a hydroxyethyl group instead of the hydroxy and oxo groups.
N-(2-Methylol-2-propyl)octadecanamide: Similar structure with a methylol group
Uniqueness
Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo- is unique due to the presence of both hydroxy and oxo groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility, reactivity, and potential biological activities compared to similar compounds .
Properties
CAS No. |
802935-56-4 |
|---|---|
Molecular Formula |
C22H43NO3 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-10-oxooctadecanamide |
InChI |
InChI=1S/C22H43NO3/c1-4-5-6-7-10-13-16-20(25)17-14-11-8-9-12-15-18-21(26)23-22(2,3)19-24/h24H,4-19H2,1-3H3,(H,23,26) |
InChI Key |
YLMRPOGEGFUKDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CCCCCCCCC(=O)NC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


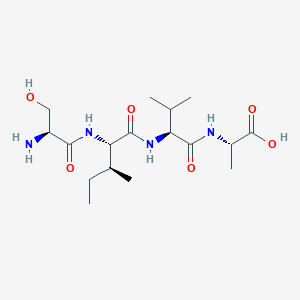
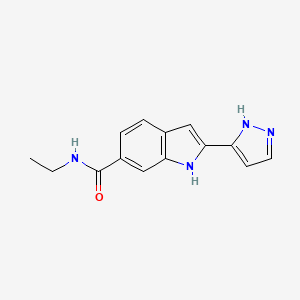


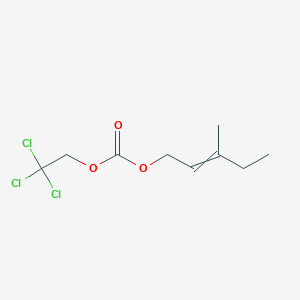

![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)
![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)
![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)

